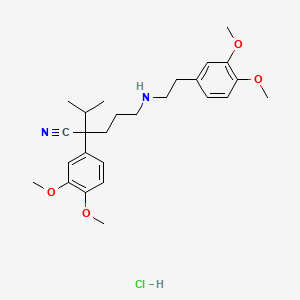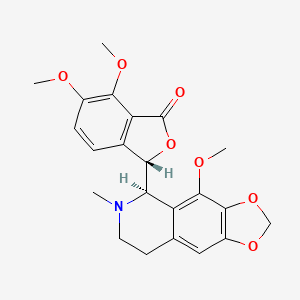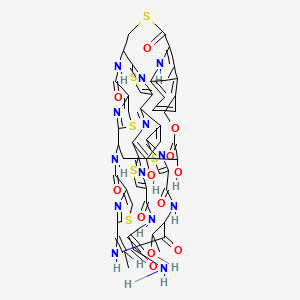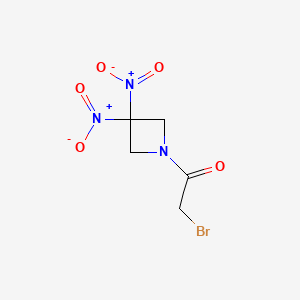
RRX-001
Overview
Description
RRx-001 is a novel compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. It is a small molecule with a distinct chemical structure, primarily known for its role as an epigenetic modulator and its ability to mediate redox reactions. Initially developed through a collaboration between the defense and aerospace industries and academic institutions, this compound has shown promise in various therapeutic areas, particularly in oncology .
Mechanism of Action
Target of Action
RRX-001 is a chimeric single molecular entity that targets multiple redox-based mechanisms . It primarily targets the NLRP3 inflammasome and Kelch-like ECH-associated protein 1 (KEAP1), the negative regulator of Nrf2 . It also downregulates CD47 and SIRP-α , and covalently targets deprotonated nucleophilic thiolates in specific proteins .
Mode of Action
This compound binds to the NLRP3 inflammasome and inhibits it, as well as KEAP1 . It covalently binds to cysteine 409 of NLRP3 via its bromoacetyl group, blocking the NLRP3-NEK7 interaction, which is critical for the assembly and activation of the NLRP3 inflammasome . This compound also reacts selectively with nucleophilic sulfhydryl groups abundant in red blood cells (RBCs), such as reduced glutathione and the highly conserved β-globin chain cysteine 93 residue .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the activation of the canonical, noncanonical, and alternative NLRP3 inflammasomes . It also induces the generation of reactive oxygen and nitrogen species that can epigenetically modulate DNA methylation, histone deacetylation, and lysine demethylation .
Pharmacokinetics
This compound is a nonpolar small molecule that easily crosses cell membranes and the blood-brain barrier (BBB) and distributes systemically . It is infused once weekly, and its starting dose is 2 mg IV weekly, with dose level escalations up to 16 mg IV weekly .
Result of Action
This compound exhibits potent anti-tumor activity with minimal toxicity . It has strong beneficial effects on NLRP3-driven inflammatory diseases . It also mediates immunomodulatory effects either directly through polarization of tumor-associated macrophages or indirectly through vascular normalization and increased T-lymphocyte infiltration .
Action Environment
The action of this compound depends on the reduced to oxidized glutathione ratio and the oxygenation status of tissues . It is activated by hypoxia and induces the generation of reactive oxygen and nitrogen species . The compound’s action is also influenced by the environment within the tumor vasculature .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a nonpolar electrophile that rapidly traverses cell membranes and reacts selectively with nucleophilic sulfhydryl groups, such as reduced glutathione and the β-globin chain cysteine 93 residue in red blood cells . These reactions result in stable thioether bonds, which are essential for its biochemical activity. Additionally, 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone inhibits the NLRP3 inflammasome by covalently binding to cysteine 409, blocking the NLRP3-NEK7 interaction .
Cellular Effects
2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the activation of the canonical, noncanonical, and alternative NLRP3 inflammasomes, leading to reduced inflammation . Furthermore, it induces cell cycle arrest, apoptosis, and inhibition of cell division in tumor cells . The compound also enhances nitric oxide generation, which increases tumor perfusion and augments the delivery of oxygen and other anticancer drugs .
Molecular Mechanism
The molecular mechanism of 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone involves multiple redox-based pathways. It acts as a chimeric single molecular entity that targets the NLRP3 inflammasome and inhibits it, as well as Kelch-like ECH-associated protein 1 (KEAP1), the negative regulator of Nrf2 . Under hypoxic and reductive conditions, the dinitroazetidine ring fragments to release therapeutically active metabolites, including nitric oxide and carbon-centered radicals . These metabolites contribute to its antitumor and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone change over time. The compound is stable under normoxic conditions but becomes more reactive under hypoxic conditions, leading to the release of active metabolites . Long-term studies have shown that it can protect normal tissues from the cytotoxic effects of chemotherapy and radiation therapy while maintaining its antitumor activity . Additionally, it has demonstrated sustained inhibition of the NLRP3 inflammasome and reduced inflammation in various in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth and reduces inflammation without causing significant toxicity . At higher doses, it may induce adverse effects such as local inflammation at the site of administration . Studies have shown that the compound has a wide therapeutic window, and no dose-limiting toxicities have been observed in clinical trials .
Metabolic Pathways
2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone is involved in several metabolic pathways. It inhibits glucose 6-phosphate dehydrogenase (G6PD) in tumor cells, leading to altered redox balance and increased oxidative stress . The compound also interacts with hemoglobin, driving redox reactions under hypoxic conditions . These interactions contribute to its antitumor and anti-inflammatory effects by modulating metabolic flux and metabolite levels.
Transport and Distribution
2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone is a nonpolar small molecule that easily crosses cell membranes and the blood-brain barrier . It is distributed systemically and accumulates in hypoperfused and inflamed areas, where it releases its active metabolites . The compound’s transport and distribution are facilitated by its ability to bind to nucleophilic sulfhydryl groups and form stable thioether bonds .
Subcellular Localization
The subcellular localization of 2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone is influenced by its interactions with various biomolecules. It targets the NLRP3 inflammasome and KEAP1, leading to its accumulation in the cytoplasm . The compound’s activity is modulated by the reduced to oxidized glutathione ratio and the oxygenation status of tissues . These factors determine its localization and function within specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RRx-001 involves a series of chemical reactions starting from trinitroazetidine (TNAZ). The key step in the synthesis is the replacement of a nitro group with an acyl bromide to form the final compound. This reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by a sulfur atom from a thiol group, resulting in stable thioether bonds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demands of clinical and research applications. The process involves stringent reaction conditions to ensure high purity and yield of the final product. The production methods are designed to be cost-effective and environmentally friendly, leveraging advancements in green chemistry .
Chemical Reactions Analysis
Types of Reactions: RRx-001 undergoes various chemical reactions, including oxidation, reduction, and substitution. Its reactivity is primarily due to the presence of electrophilic and nucleophilic sites within its structure .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like nitric oxide and reactive oxygen species, as well as reducing agents and nucleophiles such as thiols. The reactions typically occur under controlled conditions, including specific pH levels and temperatures, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various redox-active species and epigenetic modulators. These products play crucial roles in its mechanism of action, particularly in its anticancer and anti-inflammatory effects .
Scientific Research Applications
RRx-001 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In oncology, it is being investigated for its potential to resensitize tumors to chemotherapy and radiotherapy. It has shown promise in treating various cancers, including small cell lung cancer, colorectal cancer, and brain cancer .
In addition to its anticancer properties, this compound is being studied for its anti-inflammatory effects. It acts as a potent inhibitor of the NLRP3 inflammasome, making it a potential therapeutic agent for inflammatory diseases such as gout, chronic liver disease, and neurodegenerative disorders .
Comparison with Similar Compounds
RRx-001 is unique compared to other similar compounds due to its dual role as an anticancer and anti-inflammatory agent. While other compounds may target specific pathways, this compound’s ability to modulate multiple pathways simultaneously sets it apart. Similar compounds include other epigenetic modulators and redox-active agents, but this compound’s distinct chemical structure and mechanism of action make it a promising candidate for further research and development .
List of Similar Compounds:- Trinitroazetidine (TNAZ)
- 1-tert-butyl-3,3-dinitroazetidine (TBDNAZ)
- Other nitric oxide-mediated epigenetic modulators
This compound’s unique properties and potential applications make it a compound of significant interest in the scientific community. Its ongoing research and development hold promise for new therapeutic strategies in oncology and inflammatory diseases.
Properties
IUPAC Name |
2-bromo-1-(3,3-dinitroazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O5/c6-1-4(10)7-2-5(3-7,8(11)12)9(13)14/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODKFOVZURLVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CBr)([N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925206-65-1 | |
| Record name | RRX-001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925206651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RRx-001 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RRX-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RPW6SU9SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of RRx-001?
A1: this compound exerts its effects through multiple mechanisms, making it a pleiotropic agent. Key targets include:
- Hemoglobin: this compound binds to the beta cysteine 93 residue of hemoglobin [], influencing its oxygen-carrying capacity and promoting nitric oxide release under hypoxic conditions [, ].
- NLRP3 Inflammasome: this compound acts as an NLRP3 inflammasome inhibitor, reducing inflammatory responses [, , , ].
- CD47/SIRPα Axis: this compound downregulates CD47 on tumor cells and SIRPα on macrophages, interfering with the “don’t eat me” signal and enhancing macrophage-mediated phagocytosis of tumor cells [, , , ].
- Epigenetic Modulation: this compound inhibits DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and lysine demethylases, leading to epigenetic modifications that influence gene expression [, , , , ].
- Glucose-6-Phosphate Dehydrogenase (G6PD): this compound inhibits G6PD, a key enzyme in the pentose phosphate pathway, leading to reduced NADPH levels and increased oxidative stress in tumor cells [, ].
Q2: How does this compound affect the tumor microenvironment?
A2: this compound demonstrates immunomodulatory effects by:
- Macrophage Repolarization: It shifts tumor-associated macrophages (TAMs) from an immune-suppressive M2-like phenotype to a pro-inflammatory M1-like phenotype [, ], promoting anti-tumor immunity [, ].
- Vascular Normalization: this compound promotes normalization of the aberrant tumor vasculature, enhancing blood flow, oxygenation, and drug delivery [, , , , , , ].
Q3: How does this compound's interaction with hemoglobin impact its anticancer activity?
A3: this compound's binding to hemoglobin triggers several downstream effects:
- Enhanced Nitric Oxide (NO) Release: This occurs specifically under hypoxic conditions, characteristic of the tumor microenvironment [, ]. NO acts as a vasodilator and cytotoxic agent [, , ].
- Increased Oxidative Stress: this compound binding disrupts the redox balance in cancer cells, further promoting cell death [].
Q4: How does this compound induce a “vaccine-like” response in cancer cells?
A: this compound treatment can activate endogenous retroviruses in cancer cells through DNA demethylation []. This process triggers an interferon response, mimicking an antiviral defense mechanism and potentially boosting anti-tumor immunity [].
Q5: What are the key preclinical findings regarding this compound's anticancer activity?
A5: Preclinical studies have demonstrated that this compound:
- Inhibits tumor growth in various xenograft and syngeneic mouse models [, , , , , , , , ].
- Demonstrates synergy with standard therapies such as chemotherapy and radiation, enhancing their efficacy [, , , , , , ].
- Reduces drug resistance in multiple myeloma models [].
Q6: What is the safety and tolerability profile of this compound in clinical trials?
A: this compound has been generally well-tolerated in Phase I and II clinical trials [, , , , , , , ]. The main adverse event observed is infusion-related reactions, primarily localized pain and inflammation at the injection site [, ]. This has been mitigated by co-administration with a small volume of autologous blood [, ].
Q7: What evidence suggests a potential cardioprotective effect of this compound?
A: Preclinical studies have shown that this compound pretreatment can attenuate doxorubicin-induced cardiotoxicity in mice [, ], suggesting a potential cardioprotective role.
Q8: Are there any potential biomarkers for predicting this compound response?
A8:
- TGF-β Pathway Activation: Positive staining for TGF-β1 and TGF-βR1 in tumor biopsies correlated with response to this compound in a Phase II trial [].
- Nrf2 Activity: Preclinical studies suggest that baseline Nrf2 activity, assessed by ARE-driven luciferase expression, may negatively correlate with tumor response to this compound [].
- PD-L1 Expression on CTCs: In small cell lung cancer patients, decreased PD-L1 expression on circulating tumor cells after this compound treatment significantly correlated with clinical benefit [].
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C5H5BrN4O5 and its molecular weight is 297.04 g/mol.
Q10: What is known about the stability and formulation of this compound?
A: this compound rapidly forms a glutathione adduct in blood, making direct measurement challenging []. Stabilization strategies using enzyme inhibitors like acivicin have been developed for bioanalytical purposes []. Co-administration with autologous blood has been employed clinically to mitigate infusion-related reactions and potentially improve bioavailability [, ].
Q11: What are the future research directions for this compound?
A11: Ongoing research is exploring:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


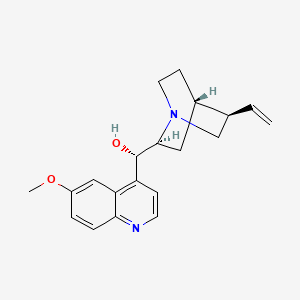
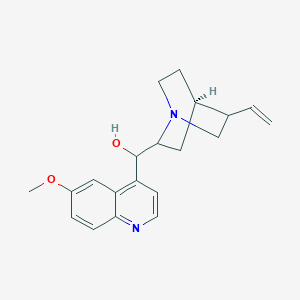

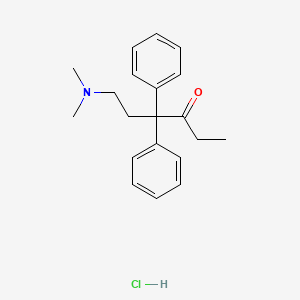
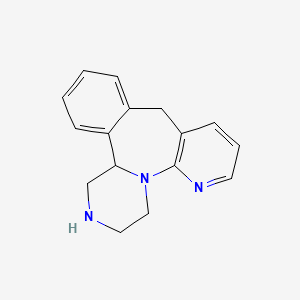
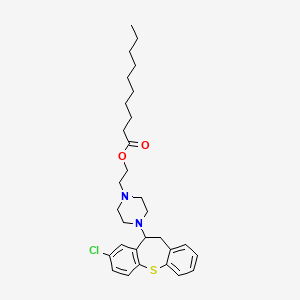
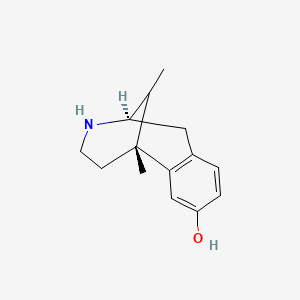
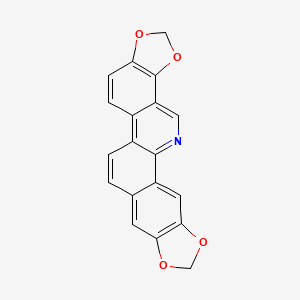
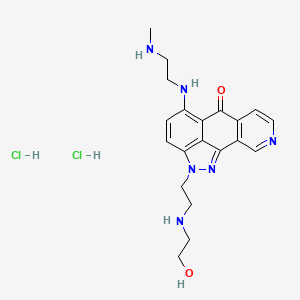
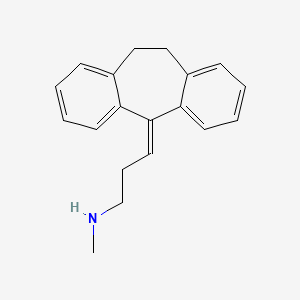
![endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1679973.png)
